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Compound of Interest

Compound Name: 2-P-Tolyl-thiazole-4-carbaldehyde

Cat. No.: B1601943

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-p-tolyl-thiazole-4-
carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-p-tolyl-thiazole-4-carbaldehyde (CAS No. 55327-29-2) is a versatile heterocyclic compound
that serves as a crucial intermediate in the synthesis of various pharmaceutical and
agrochemical agents.[1] Its unique molecular architecture, featuring a thiazole core linked to a
p-tolyl group and an aldehyde functional group, imparts significant reactivity and biological
potential.[1][2] A thorough understanding of its structure is paramount for its application in drug
discovery and materials science. This guide provides a comprehensive analysis of the
spectroscopic data of 2-p-tolyl-thiazole-4-carbaldehyde, integrating Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. We delve into the
causality behind experimental choices and offer field-proven insights into data interpretation,
establishing a self-validating framework for the compound's characterization.

Molecular Structure and Spectroscopic Overview

The structural confirmation of a synthesized molecule is the bedrock of chemical and
pharmaceutical research. For a molecule like 2-p-tolyl-thiazole-4-carbaldehyde, with its
distinct aromatic systems and reactive aldehyde group, a multi-faceted spectroscopic approach
is essential. Each technique provides a unique piece of the structural puzzle:
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» NMR Spectroscopy elucidates the carbon-hydrogen framework and the connectivity of
atoms.

» IR Spectroscopy identifies the specific functional groups present in the molecule.

e Mass Spectrometry determines the molecular weight and provides insights into the
molecule's fragmentation pattern, further confirming its structure.

This integrated approach ensures the unequivocal identification and purity assessment of the
target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules in solution. By probing the magnetic properties of atomic nuclei, primarily *H and 13C,
it provides detailed information about the molecular structure, including connectivity and
stereochemistry.

'H NMR Spectroscopy: Mapping the Proton Environment

The *H NMR spectrum provides a precise map of the hydrogen atoms within a molecule. The
choice of a 400 MHz spectrometer offers a good balance between resolution and cost for
routine analysis, while deuterated chloroform (CDCIs) is a standard solvent for non-polar to
moderately polar organic compounds, chosen for its ability to dissolve the sample without
introducing interfering proton signals.

The experimental *H NMR data for 2-p-tolyl-thiazole-4-carbaldehyde is summarized below.[3]

Table 1: *H NMR Data for 2-p-tolyl-thiazole-4-carbaldehyde (400 MHz, CDCIs)

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b1601943?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/2-p-tolyl-thiazole-4-carbaldehyde.htm
https://www.benchchem.com/product/b1601943?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

. . Coupling
Chemical Shift o . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz
) Aldehyde H
10.1 Singlet (s) 1H -
(CHO)
8.1 Singlet (s) 1H - Thiazole H-5
Aromatic H
7.84 Doublet (d) 2H 8.0 (Tolyl, ortho to
thiazole)
Aromatic H
7.25 Doublet (d) 2H 8.0 (Tolyl, meta to
thiazole)
2.4 Singlet (s) 3H - Methyl H (-CHs)
Interpretation:

e 0 10.1 (s, 1H): The signal in the far downfield region is characteristic of an aldehyde proton,
which is highly deshielded by the electronegative oxygen atom. Its singlet nature indicates
no adjacent protons.

e 0 8.1 (s, 1H): This singlet corresponds to the proton at the 5-position of the thiazole ring.
Thiazole protons are typically found in this aromatic region, and the lack of coupling confirms
its isolated position.[4]

e 07.84&7.25 (d, 2H each, J=8.0 Hz): These two doublets represent the four protons of the
p-substituted tolyl ring. The typical AA'BB' pattern of a para-substituted benzene ring is
observed. The downfield doublet at 7.84 ppm is assigned to the protons ortho to the
electron-withdrawing thiazole ring, while the upfield doublet at 7.25 ppm corresponds to the
protons meta to the thiazole. The coupling constant of 8.0 Hz is characteristic of ortho-
coupling in a benzene ring.

e 0 2.4 (s, 3H): This sharp singlet with an integration of three protons is unequivocally
assigned to the methyl group on the tolyl ring.
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13C NMR Spectroscopy: Probing the Carbon Skeleton

While specific experimental 13C NMR data for this compound is not readily available in the cited

literature, a predicted spectrum can be derived based on established chemical shift ranges for

analogous structures.[5][6] This predictive approach is a common practice in synthetic

chemistry to anticipate spectral features.

Table 2: Predicted 3C NMR Chemical Shifts for 2-p-tolyl-thiazole-4-carbaldehyde

Predicted Chemical Shift
(3) ppm

Carbon Assignment

Rationale

Aldehyde carbons are strongly

~185 Aldehyde C=0 )
deshielded.
Carbon attached to two
~168 Thiazole C-2
heteroatoms (N and S).
) Carbon of the thiazole ring
~152 Thiazole C-4
attached to the aldehyde.
] Quaternary aromatic carbon
~141 Tolyl C-ipso (CHs3)
attached to the methyl group.
) Aromatic carbons of the tolyl
~130 Aromatic CH )
ring.
] ] Quaternary aromatic carbon
~128 Tolyl C-ipso (Thiazole) ) )
attached to the thiazole ring.
) Aromatic carbons of the tolyl
~127 Aromatic CH ]
ring.
) Thiazole carbon bearing the H-
~125 Thiazole C-5
5 proton.[4]
Typical chemical shift for a
~21 Methyl C (-CHs) methyl group on an aromatic

ring.

Experimental Protocol: NMR Spectrum Acquisition
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o Sample Preparation: Weigh approximately 5-10 mg of 2-p-tolyl-thiazole-4-carbaldehyde
and dissolve it in ~0.7 mL of deuterated chloroform (CDCIs) containing 0.03%
tetramethylsilane (TMS) as an internal standard.

o Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

e Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert
it into the probe.

e Locking and Shimming: The instrument automatically locks onto the deuterium signal of the
CDCls and performs shimming to optimize the magnetic field homogeneity. This step is
critical for achieving high-resolution spectra.

o Acquisition: Acquire the *H spectrum using standard pulse sequences. Typical parameters
include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-
5 seconds.

o Processing: After acquisition, the Free Induction Decay (FID) signal is Fourier transformed.
Apply phase and baseline corrections to obtain the final spectrum.

e Analysis: Integrate the peaks and reference the chemical shifts to the TMS signal at 0.00
ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups
within a molecule. It works by measuring the absorption of infrared radiation, which excites
molecular vibrations (stretching, bending).

Predicted IR Absorptions and Interpretation

While a specific experimental spectrum for this compound was not located, its characteristic
absorption bands can be reliably predicted based on the known frequencies for its constituent
functional groups.[7][8]

Table 3: Predicted Characteristic IR Absorption Bands for 2-p-tolyl-thiazole-4-carbaldehyde
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Wavenumber (cm~—?) Vibration Type Functional Group

~3100-3000 C-H Stretch Aromatic (Thiazole and Tolyl)

~2920 C-H Stretch Aliphatic (Methyl)

2850, ~2750 C-H Stretch Aldehyde (Fermi resonance

doublet)

~1700 C=0 Stretch Aldehyde

~1605 C=C Stretch Aromatic Ring

~1540 C=N Stretch Thiazole Ring

~820 C-H Bend Para-substituted Aromatic
Interpretation:

e The most diagnostic peak would be the strong C=0 stretching vibration of the aldehyde
group, expected around 1700 cm~1.

e The two weaker bands between 2850 and 2750 cm~1 for the aldehyde C-H stretch are also
highly characteristic.

» The presence of both the thiazole and tolyl rings will be confirmed by aromatic C-H
stretching above 3000 cm~t and C=C/C=N stretching vibrations in the 1610-1500 cm~1
region.

e A strong band around 820 cm~! would provide evidence for the 1,4- (para) substitution
pattern of the tolyl ring.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR

e Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.
Record a background spectrum of the empty crystal.

o Sample Application: Place a small amount of the solid 2-p-tolyl-thiazole-4-carbaldehyde
powder directly onto the ATR crystal.
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e Pressure Application: Use the instrument's pressure clamp to ensure firm contact between
the sample and the crystal. This is crucial for obtaining a high-quality spectrum.

e Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added
at a resolution of 4 cm~* to improve the signal-to-noise ratio.

» Data Processing: The instrument software automatically ratios the sample spectrum against
the background spectrum to generate the final absorbance or transmittance spectrum.

o Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a
soft tissue.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio
(m/z) of ionized molecules. It provides the exact molecular weight and crucial information about
the structure through analysis of fragmentation patterns.

MS Data and Fragmentation Analysis

The mass spectrum provides the molecular weight and a fragmentation fingerprint that helps
confirm the structure. The molecular formula C11HoNOS gives a molecular weight of 203.26
g/mol .[3][9]

Table 4: Mass Spectrometry Data for 2-p-tolyl-thiazole-4-carbaldehyde[3]
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miz Relative Intensity (%) Proposed Fragment
204 15 [M+H]*
203 (not reported) M+ (Molecular lon)
201 100 [M-2H]* or similar stable ion
173 30 [M-COJ* or [M-H-CHOJ*
140 58 [CsHeNS]*+
115 68 [CsH7]* (Tolyl-C=)
89 40 [C7Hs]*
Interpretation:

e Molecular lon Region: The peak at m/z 204 likely corresponds to the protonated molecular
ion, [M+H]*.[3] The molecular ion, M*, is expected at m/z 203. The base peak at m/z 201 is
unusual but could represent a highly stable ion formed by the loss of two hydrogen atoms.

o Key Fragments: The fragmentation pattern supports the proposed structure. A significant loss
of 28 or 30 Da to give the peak at m/z 173 is indicative of the loss of a carbonyl group (CO)
or the entire formyl radical (CHO), respectively, from the parent ion. This strongly suggests
the presence of an aldehyde.

o Further fragmentation provides additional structural evidence. The fragments at m/z 140,
115, and 89 correspond to subsequent cleavages of the thiazole and tolyl moieties.

Experimental Protocol: Electron lonization (EI)-MS

o Sample Introduction: A small amount of the sample is introduced into the instrument, often
via a direct insertion probe for solids or after separation by Gas Chromatography (GC).

« lonization: In the El source, the sample is bombarded with high-energy electrons (typically
70 eV), causing the molecule to eject an electron, forming a positively charged molecular ion
(M*).
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» Fragmentation: The high energy of the M* causes it to fragment into smaller, characteristic

ions.

o Acceleration: All ions are accelerated by an electric field to give them the same kinetic
energy.

e Mass Analysis: The ions travel through a magnetic or electric field in the mass analyzer (e.g.,
a quadrupole or time-of-flight tube), which separates them based on their m/z ratio.

o Detection: A detector records the abundance of each ion, and the data is plotted as a mass
spectrum (relative intensity vs. m/z).

Integrated Spectroscopic Workflow

The confirmation of the structure of 2-p-tolyl-thiazole-4-carbaldehyde is not based on a single
technique but on the convergence of evidence from all three methods. The logical flow of this
integrated analysis is depicted below.

Spectroscopic Analysis Workflow
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Caption: Integrated workflow for structural elucidation.

Conclusion

The comprehensive spectroscopic characterization of 2-p-tolyl-thiazole-4-carbaldehyde is
achieved through the synergistic application of NMR, IR, and MS techniques. *H NMR precisely
maps the proton environment, confirming the connectivity of the tolyl, thiazole, and aldehyde
moieties. IR spectroscopy verifies the presence of key functional groups, most notably the
aldehyde carbonyl. Mass spectrometry confirms the molecular weight and provides a
fragmentation pattern consistent with the proposed structure. Together, these methods provide
an unambiguous and robust validation of the molecule's identity and purity, a critical
requirement for its use in advanced research and development in the pharmaceutical and
chemical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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thiazole-4-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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